molecular formula C7H6BrF3N2 B2432795 5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine CAS No. 1369921-50-5

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B2432795
CAS No.: 1369921-50-5
M. Wt: 255.038
InChI Key: XAVUVZUKMYQPNK-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine typically involves the bromination of N-methyl-2-(trifluoromethyl)pyridin-4-amine. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Chemical Biology: It serves as a probe in biochemical studies to investigate the function of specific proteins and enzymes.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • N-Methyl-2-(trifluoromethyl)pyridin-4-amine

Uniqueness

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules with specific biological activities.

Properties

IUPAC Name

5-bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c1-12-5-2-6(7(9,10)11)13-3-4(5)8/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVUVZUKMYQPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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